Product packaging for 2-methyl-2,5-dihydro-1H-pyrrole(Cat. No.:)

2-methyl-2,5-dihydro-1H-pyrrole

Cat. No.: B12117520
M. Wt: 83.13 g/mol
InChI Key: NTOYRGWWZZQRAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Methyl-2,5-dihydro-1H-pyrrole is a valuable chemical scaffold in medicinal and organic chemistry research. This dihydro pyrrole structure serves as a key synthetic intermediate for constructing more complex, biologically active molecules . Compounds based on the dihydro-1H-pyrrole scaffold, such as 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrole-2-yl)-1-methylethyl pentanoate, have demonstrated significant in vivo efficacy against fungal pathogens like Aspergillus fumigatus , showcasing the potential of this chemical class in developing novel antifungal agents . The pyrrole ring system is a recognized privileged structure in drug discovery, known to contribute to a diverse range of pharmacological activities, including anticancer, antibacterial, and antipsychotic effects . Furthermore, dihydro pyrrole derivatives are instrumental as building blocks in material science and as intermediates in multi-step organic syntheses, such as in the enzymatic preparation of precursors for active pharmaceutical ingredients like Saxagliptin . Researchers value this compound for its utility in exploring new therapeutic pathways and functional materials. This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9N B12117520 2-methyl-2,5-dihydro-1H-pyrrole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H9N

Molecular Weight

83.13 g/mol

IUPAC Name

2-methyl-2,5-dihydro-1H-pyrrole

InChI

InChI=1S/C5H9N/c1-5-3-2-4-6-5/h2-3,5-6H,4H2,1H3

InChI Key

NTOYRGWWZZQRAC-UHFFFAOYSA-N

Canonical SMILES

CC1C=CCN1

Origin of Product

United States

Synthetic Methodologies and Strategies for 2 Methyl 2,5 Dihydro 1h Pyrrole and Its Derivatives

Cyclization-Based Syntheses

The formation of the dihydropyrrole ring is the cornerstone of these synthetic routes, employing a range of cyclization strategies from classical condensations to modern metal-catalyzed reactions.

General Cyclization Reactions

A foundational approach to pyrrole (B145914) and dihydropyrrole synthesis is the Paal-Knorr cyclocondensation. This method typically involves the reaction of a 1,4-dicarbonyl compound with a primary amine. For instance, the reaction of hexa-2,5-dione with primary amines can yield N-substituted 2,5-dimethylpyrrole derivatives. researchgate.net The versatility of this reaction is demonstrated by its successful application in various solvents, including environmentally benign options like water. researchgate.net The Paal–Knorr reaction serves as a fundamental method for constructing the pyrrole ring, which can then be a precursor to the target dihydropyrrole. mdpi.com

Another general cyclization strategy involves the reaction of azomethine ylides with olefins. These 1,3-dipolar cycloadditions provide a powerful tool for the construction of various heterocyclic systems, including pyrrole-based scaffolds. nih.gov

Ring-Closing Metathesis (RCM) in Dihydropyrrole Formation

Ring-closing metathesis (RCM) has emerged as a powerful and widely utilized method for the synthesis of unsaturated rings, including 2,5-dihydropyrroles. wikipedia.org This reaction, often catalyzed by ruthenium-based complexes, involves the intramolecular metathesis of a diene to form a cyclic alkene and a volatile byproduct, typically ethylene. wikipedia.org

A key application of RCM is the synthesis of N-Boc-3-pyrroline (1-Boc-2,5-dihydro-1H-pyrrole) from N-Boc-diallylamine. carbogen-amcis.comunimelb.edu.au This transformation is a crucial step in the synthesis of more complex molecules. The efficiency of RCM is highlighted by its use in continuous flow systems, which can significantly reduce reaction times. For example, the synthesis of 2,5-dihydro-1H-pyrrole-3-carboxylates has been achieved with a residence time of just one minute at 120 °C in dimethyl carbonate, a green solvent. rsc.org This continuous flow process has been shown to be scalable, with the conversion of 10 grams of a diene substrate to the desired dihydropyrrole in 91% yield within 37 minutes. rsc.org

The choice of catalyst is critical in RCM. Second-generation Grubbs catalysts are known for their versatility and tolerance of various functional groups. organic-chemistry.org However, side reactions such as double bond isomerization can occur, which can sometimes be suppressed by the use of specific additives. orgsyn.org

Table 1: Ring-Closing Metathesis for Dihydropyrrole Synthesis
SubstrateCatalystConditionsProductYieldReference
N-Boc-diallylamineRuthenium CatalystNot specifiedN-Boc-2,5-dihydro-1H-pyrroleNot specified carbogen-amcis.com
Diene PrecursorRuthenium CatalystContinuous flow, 120 °C, 1 min2,5-Dihydro-1H-pyrrole-3-carboxylate91% rsc.org

Intramolecular Cyclization Pathways of Precursors

The intramolecular cyclization of appropriately functionalized acyclic precursors represents a diverse and effective strategy for the synthesis of dihydropyrroles. These reactions often involve the formation of a carbon-nitrogen or carbon-carbon bond to close the five-membered ring.

One such pathway is the hydroamination of 3-butynamine derivatives. This intramolecular 5-endo-dig cyclization can be catalyzed by palladium or gold salts, yielding 2,3-dihydro-1H-pyrroles with high efficiency, particularly with microwave-assisted heating. researchgate.netrsc.org

Another approach involves a tandem reaction sequence of Michael addition and intramolecular cyanide-mediated nitrile-to-nitrile cyclocondensation. This method allows for the synthesis of highly functionalized NH-pyrroles from gem-diactivated acrylonitriles and trimethylsilyl (B98337) cyanide (TMSCN). organic-chemistry.org The reaction proceeds through the formation of a vic-dinitrile intermediate, which then undergoes cyclization. organic-chemistry.org

Furthermore, the cyclization of amide dianions with epibromohydrin (B142927) provides a regioselective route to 5-(hydroxymethyl)pyrrolidin-2-ones, which are structurally related to dihydropyrroles. This reaction proceeds via nucleophilic attack followed by intramolecular cyclization. organic-chemistry.org Electrophile-induced cyclization/migration reactions of 1-alkynyl-2,3-epoxy alcohols have also been developed for the synthesis of related dihydropyranone structures. nih.gov

Table 2: Intramolecular Cyclization for Dihydropyrrole Synthesis
PrecursorCatalyst/ReagentProductYieldReference
N-(3-butynyl)-sulfonamidesPdCl₂ or AuCl2,3-Dihydro-1H-pyrrolesUp to 92% researchgate.netrsc.org
gem-Diactivated acrylonitriles and TMSCNDBUTetrasubstituted NH-pyrrolesUp to 90% organic-chemistry.org
Amide dianions and epibromohydrinn-Butyllithium5-(Hydroxymethyl)pyrrolidin-2-onesHigh yields organic-chemistry.org

Functionalization Approaches

The introduction of functional groups onto the dihydropyrrole scaffold or its precursors is essential for modulating its chemical and biological properties. These functionalization strategies can be broadly categorized into the modification of pyrrole precursors and the direct functionalization of the dihydropyrrole ring.

Functionalization of Pyrrole Precursors

Modifying the precursors before the cyclization step is a common strategy to introduce desired functionalities into the final dihydropyrrole product. For example, in the synthesis of (E)-3-styryl-2,5-dihydro-1H-pyrrole derivatives, a palladium-catalyzed addition of indoles to hydroxy 1,6-enynes is employed. rsc.org This reaction functionalizes the precursor in a way that leads to the desired substituted dihydropyrrole upon cyclization.

The functionalization of pyrrole itself can also be a key step. For instance, the synthesis of halogen-substituted pyrrole building blocks can be achieved through various halogenation reactions on the pyrrole ring. nih.gov These functionalized pyrroles can then serve as precursors for the synthesis of more complex molecules. The acylation of pyrrole is another important functionalization reaction, with methods available for the synthesis of pyrrole-2-carboxylic acid esters. orgsyn.org

Directed Alkoxycarbonylation

Directed alkoxycarbonylation is a powerful method for the functionalization of the 2,5-dihydropyrrole ring, particularly at the C2 position. This reaction involves the deprotonation of an N-protected 2,5-dihydropyrrole with a strong base, followed by quenching with an electrophile, such as an alkyl carbonate.

A notable application of this strategy is the synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid. carbogen-amcis.com This process starts with N-Boc-2,5-dihydro-1H-pyrrole, which is deprotonated using a strong lithium base. The resulting anion is then reacted with an alkyl carbonate to introduce the carboxylic acid functionality at the 2-position. carbogen-amcis.com This method is a key step in a multi-step synthesis that also involves ring-closing metathesis and enzymatic kinetic resolution. carbogen-amcis.com

Furthermore, dirhodium tetracarboxylate-catalyzed reactions of aryldiazoacetates with N-Boc-2,5-dihydro-1H-pyrrole can lead to highly enantioselective and diastereoselective C-H functionalization at the C2 position. acs.orgacs.org This approach provides a direct route to functionalized dihydropyrroles with high stereocontrol. acs.orgacs.org

Condensation Reactions

Condensation reactions provide a direct and often atom-economical approach to the synthesis of dihydropyrrole derivatives. These methods typically involve the formation of carbon-nitrogen bonds through the reaction of carbonyl compounds with amines or their equivalents.

One-Pot Condensation of Ethyl Pyruvate (B1213749) and Aniline (B41778) Derivatives

A notable method for the synthesis of dihydropyran derivatives, which shares mechanistic similarities with dihydropyrrole synthesis, involves the one-pot reaction of pyruvates and aldehydes. oist.jp While not a direct synthesis of 2-methyl-2,5-dihydro-1H-pyrrole, the principles of managing the dual electrophilic/nucleophilic nature of pyruvates are relevant. In a related context, the Hantzsch three-component reaction, catalyzed by phenylboronic acid, provides an efficient one-pot synthesis of 1,4-dihydropyridine (B1200194) derivatives from aromatic aldehydes, ethyl acetoacetate, and ammonium (B1175870) acetate (B1210297). organic-chemistry.org This reaction proceeds via an initial Knoevenagel condensation, a step that can be conceptually extrapolated to the reaction of ethyl pyruvate with anilines to form an enamine intermediate, which could then cyclize to form a dihydropyrrole ring. The use of a mild catalyst like phenylboronic acid can significantly accelerate such condensation reactions. organic-chemistry.org

Reaction of Maleimide (B117702) Derivatives with Amines

The reaction of maleimide derivatives with primary amines is a well-established method for the synthesis of N-substituted maleimides. researchgate.netresearchgate.net This reaction typically proceeds through the formation of a maleamic acid intermediate, which then undergoes dehydration to form the cyclic imide. researchgate.netarkat-usa.org While this method directly leads to maleimides (pyrrol-2,5-diones) rather than dihydropyrroles, these products can serve as precursors for further transformations. For instance, the double bond in the maleimide ring is highly reactive and can undergo various addition reactions. researchgate.net

An asymmetric synthesis of 2,3-dihydropyrroles has been achieved through the ring-opening/cyclization of cyclopropyl (B3062369) ketones with primary amines, catalyzed by a chiral N,N'-dioxide/scandium(III) complex. nih.gov This method provides access to chiral 2,3-dihydropyrroles with high enantioselectivities and yields. nih.gov

ReactantsCatalyst/ConditionsProductYieldReference
Cyclopropyl ketones, Primary aminesChiral N,N'-dioxide/scandium(III) complexChiral 2,3-dihydropyrrolesUp to 98% nih.gov
Maleic anhydride (B1165640), Primary aminesAcetic anhydride, NaOAcN-substituted maleimidesLow to good researchgate.net
Maleic anhydride, Amino acidsWater, Microwave irradiation or classical heatingChiral and achiral maleimidesGood to excellent arkat-usa.org

Reaction of Amidrazones with Maleic Anhydride Derivatives

The reaction of N³-substituted amidrazones with 2,3-dimethylmaleic anhydride has been shown to produce 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives. nih.govmdpi.com This reaction is notable for exclusively forming the 1H-pyrrole-2,5-dione derivatives, irrespective of the reaction conditions, which is a departure from the behavior observed with other cyclic anhydrides that can lead to 1,2,4-triazole (B32235) derivatives or acyclic compounds. nih.gov The choice of solvent, temperature, and reaction time can influence the yield of the resulting pyrrole-2,5-diones. nih.gov The structures of these compounds have been confirmed using various spectroscopic techniques, including 1H and 13C NMR, as well as mass spectrometry. nih.gov In some instances, the reaction of amidrazones with maleic anhydride can lead to the formation of N¹-acylamidrazone derivatives. nih.gov

Amidrazone SubstituentsAnhydrideSolventConditionsProductReference
N³-substituted2,3-dimethylmaleic anhydrideToluene, Chloroform, or Diethyl etherRoom temp (2-21 days) or Reflux (5h)3,4-dimethyl-1H-pyrrole-2,5-dione derivatives nih.govmdpi.com
N³-substituted (1d)Maleic anhydrideTolueneAmbient, 10 minN¹-acylamidrazone derivative nih.gov

Organometallic Catalysis in Dihydropyrrole Synthesis

Organometallic catalysis offers powerful and versatile strategies for the construction of dihydropyrrole rings, often with high levels of control over stereochemistry and functional group tolerance.

Palladium-Catalyzed Additions

Palladium catalysis has been extensively utilized in the synthesis of dihydropyrrole derivatives. One approach involves a palladium-catalyzed tandem Heck and Suzuki cross-coupling reaction, starting from N-tosyl-protected 2-methylprop-2-en-1-amine, alkynyl bromides, and arylboronic acids. organic-chemistry.org This method allows for the synthesis of 5-aryl-2,3-dihydropyrroles in moderate to good yields and is compatible with a range of functional groups. organic-chemistry.org The catalytic system typically involves palladium(II) acetate with triphenylphosphine (B44618) as a ligand. organic-chemistry.org

Another palladium-catalyzed method involves the cyclization of oxime esters with 1,2-disubstituted alkenes to produce chiral dihydropyrroles. acs.org This strategy allows for both substrate and catalyst-controlled selective product formation. acs.org Furthermore, palladium-catalyzed reductive cyclizations of 2-nitrostyrenes, mediated by carbon monoxide, have been used to synthesize indoles, a reaction that could conceptually be applied in a double reductive cyclization to form pyrroloindoles. nih.gov

Starting MaterialsCatalyst SystemProductYieldReference
N-tosyl-protected 2-methylprop-2-en-1-amine, alkynyl bromides, arylboronic acidsPd(OAc)₂, PPh₃, pivalic acid, K₂CO₃5-aryl-2,3-dihydropyrrolesModerate to good organic-chemistry.org
Oxime esters, 1,2-dialkylated alkenesPd(0) catalystChiral dihydropyrroles- acs.org

Ruthenium-Catalyzed Reactions

Ruthenium catalysts are highly effective for enyne metathesis reactions, which provide a powerful route to cyclic compounds, including dihydropyrroles (pyrrolines). nih.govchim.itkcl.ac.uk Ring-closing enyne metathesis (RCEYM) of appropriate enyne substrates using Grubbs-type ruthenium catalysts can lead to the formation of 3-pyrrolines. chim.it The efficiency of this reaction can be influenced by the nature of the alkyne; for instance, terminal alkynes may lead to lower yields compared to internal alkynes. chim.it

Ruthenium catalysts have also been employed in three-component reactions to synthesize various substituted pyrroles with high regioselectivity. acs.org These reactions efficiently convert ketones, amines, and vicinal diols into pyrrole derivatives. acs.org Additionally, ruthenium catalysis has been used in the synthesis of polysubstituted pyrrolidines from anilines and diazo pyruvates under mild conditions. acs.org

Reaction TypeCatalystSubstratesProductReference
Enyne Metathesis (RCEYM)Grubbs' catalystEnynes3-Pyrrolines chim.it
Three-Component ReactionRuthenium catalystKetones, Amines, Vicinal diolsSubstituted Pyrroles acs.org
N-H Insertion/OxidationRuthenium catalystAnilines, Diazo pyruvatesPolysubstituted Pyrrolidines acs.org

Use of Copper(II)-Catalyzed Cyclization

Copper-catalyzed reactions represent a significant tool for the formation of heterocyclic compounds, including pyrrole and dihydropyrrole derivatives. nih.govchemistryviews.org These methods often proceed under mild conditions and tolerate a range of functional groups. nih.gov One prominent strategy involves the intramolecular cyclization of suitable linear precursors. A key mechanistic approach is the copper-catalyzed trifunctionalization of terminal allenes, which can generate densely functionalized molecules with high selectivity. kaist.ac.krnih.gov

The proposed mechanism for such cyclizations often involves the generation of a reactive intermediate through the interaction of the copper catalyst with the substrate. For instance, in the cyclization of unsaturated N-benzoyloxyamines, an aminyl radical activated by a Lewis acid can be formed, which then undergoes intramolecular addition to an alkene. acs.org Similarly, the reaction of CF3-imidoyl sulfoxonium ylides with terminal alkynes can proceed through a copper–carbene-derived radical species to form functionalized pyrroles. chemistryviews.org In the context of synthesizing dihydropyrroles, a copper-catalyzed intramolecular aminative cyclization of an appropriately substituted allenic or unsaturated amine would be a viable pathway. The reaction's selectivity is governed by electronic and steric interactions between the copper catalyst and the substrate. kaist.ac.krnih.gov

A general pathway for the synthesis of substituted isoindolinones, which shares mechanistic principles, involves the copper-catalyzed sp3 C-H aminative cyclization of 2-alkyl-N-arylbenzamides. organic-chemistry.org This process is believed to proceed via a radical pathway, initiated by an oxidant like di-tert-butyl peroxide, and is effectively catalyzed by copper salts such as Copper(I) iodide (CuI) with pyridine (B92270) ligands. organic-chemistry.org

Table 1: Overview of Copper-Catalyzed Cyclization Strategies

Reaction Type Precursors Key Features Ref.
5-endo-trig Cyclization Ketoxime carboxylates Facile synthesis of 2-arylpyrroles in high yields. nih.gov
sp3 C-H Aminative Cyclization 2-Alkyl-N-substituted benzamides Forms functionalized isoindolinones; avoids toxic reagents. organic-chemistry.org
[3+2] Cyclization CF3-imidoyl sulfoxonium ylides & terminal alkynes Produces 5-trifluoromethylpyrroles under mild conditions. chemistryviews.org

Nickel(II)-Catalyzed Ring-Opening Cyclization

Nickel-catalyzed reactions provide a powerful method for carbon-carbon bond formation and have been effectively applied in ring-opening cyclization strategies. This approach typically involves the cleavage of a strained ring, such as a cyclobutanone (B123998) or cyclopropyl ketone, followed by a coupling or cyclization event to construct a new ring system. nsf.govnih.govrsc.org These reactions are valuable for creating complex molecular architectures from readily accessible starting materials. nsf.gov

A plausible mechanism for a nickel-catalyzed reductive alkylation begins with the oxidative addition of a Ni(0) species to a cyclopropyl ketone, forming a six-membered cyclic Ni(II) intermediate. nsf.gov This intermediate can then react with an alkyl halide. Subsequent reductive elimination forges the new C-C bond and regenerates the active nickel catalyst. nsf.gov In a similar fashion, nickel-catalyzed domino ring-opening/cross-coupling of cyclobutanones tethered to an aryl iodide can produce chiral indanones. nih.gov The catalytic cycle is thought to involve a Ni(I) intermediate that mediates the enantioselective cleavage of a C-C bond in the cyclobutanone. nih.gov

For the synthesis of dihydropyrrole derivatives, this strategy could be adapted by using a substrate containing a strained ring and a tethered amine. A nickel catalyst would facilitate the opening of the strained ring to generate a reactive intermediate, which would then be trapped intramolecularly by the amine functionality to form the desired five-membered dihydropyrrole ring. The stereoselectivity of such reactions can often be controlled through the use of chiral ligands. nih.gov

Green Chemistry Approaches in Synthesis

Modern synthetic chemistry places increasing emphasis on environmentally benign methods. For the synthesis of dihydropyrroles, green chemistry approaches such as catalyst-free, solvent-free, and microwave-assisted reactions offer significant advantages by reducing waste, energy consumption, and the use of hazardous materials. rsc.orgresearchgate.net

Catalyst-Free and Solvent-Free Conditions

The development of reactions that proceed efficiently without a catalyst and/or solvent is a cornerstone of green chemistry. researchgate.net Polysubstituted 2,3-dihydropyrroles have been successfully synthesized under mild, catalyst-free conditions through the [3+2]-annulation of 2-(4H-benzo[d] nih.govmdpi.comoxazin-4-yl)acrylates with α,β-unsaturated imines. rsc.org This method demonstrates high efficiency and a broad substrate scope. rsc.org The visible light-induced generation of alkyl radicals from pyridinium-activated primary amines is another example of a catalyst-free transformation platform. d-nb.info

These catalyst-free approaches often rely on the intrinsic reactivity of the starting materials under thermal or photochemical conditions, eliminating the need for metal catalysts that can be toxic and costly. rsc.orgd-nb.info

Table 2: Catalyst-Free Synthesis of Polysubstituted 2,3-Dihydropyrroles

Acrylate Substrate Imine Substrate Yield Ref.
2-(4H-benzo[d] nih.govmdpi.comoxazin-4-yl)acrylate N-aryl α,β-unsaturated imine High rsc.org

Note: Specific yield percentages vary depending on the exact substituents on the reactants.

Microwave-Assisted Synthesis

Microwave irradiation has become a powerful tool in organic synthesis, offering dramatic acceleration of reaction rates, increased product yields, and often milder reaction conditions compared to conventional heating. mdpi.comijpsjournal.comsemanticscholar.org This technology provides uniform and controlled energy to the reaction, enhancing efficiency. mdpi.com

For the synthesis of pyrrole-type heterocycles, microwave-assisted methods have proven highly effective. One notable example is the intramolecular cyclocondensation of enamines derived from 2-amino acids to produce 1-(5-substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones in yields ranging from 55% to 86%. mdpi.com Another established microwave-assisted route is the Paal-Knorr condensation, reacting a 1,4-dicarbonyl compound like 2,5-hexanedione (B30556) with a primary amine. pensoft.net The use of microwave irradiation in these syntheses can significantly reduce reaction times from hours to minutes and can enable solvent-free conditions, further enhancing their green credentials. researchgate.netpensoft.net

Table 3: Microwave-Assisted Synthesis of Pyrrole Derivatives

Starting Materials Conditions Product Type Yield Ref.
2-Amino acid-derived enamines NaOEt, MW 1-(4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones 55-86% mdpi.com
2,5-Hexanedione, Primary amine N-bromosuccinimide, MW, Solvent-free N-substituted pyrroles Good pensoft.net

Solid-Phase Synthesis Techniques

Solid-phase organic synthesis (SPOS) offers a streamlined approach for the preparation of compound libraries, facilitating purification and automation. nih.govslideshare.net In this technique, a starting material is attached to a solid support (resin), and subsequent reactions are carried out. Excess reagents and by-products are then simply washed away, and the final product is cleaved from the resin in a pure form. nih.gov

Utilization of Supported Selenium Resins

Organoselenium resins have emerged as highly effective supports for the solid-phase synthesis of various heterocyclic compounds, including 2,5-dihydro-1H-pyrroles. nih.govnih.gov These resins are not merely inert supports; they actively participate in the reaction sequence, assisting in crucial steps and ensuring high product purity. nih.govnih.gov A versatile combinatorial method for the synthesis of 2,5-dihydro-1H-pyrroles on a supported selenium resin has been developed. nih.gov

The synthetic strategy involves several steps performed on the resin-bound substrate, such as electrophilic addition, dehydrohalogenation, and 1,3-dipolar cycloaddition. nih.gov A key advantage of the selenium linker is its role in the final cleavage step, which often involves an oxidation-elimination sequence (selenoxide syn-elimination) to release the desired olefin-containing product from the resin. nih.gov This method provides numerous benefits, including good yields, high purity, straightforward operations, and the absence of the unpleasant odor typically associated with selenium reagents. nih.govthieme-connect.de

The general process for synthesizing a library of 2,5-dihydro-1H-pyrroles using this technique would involve:

Attachment of a suitable building block to the polystyrene-supported selenenyl bromide resin.

On-resin chemical transformations, such as alkylation and cycloaddition reactions. nih.govnih.gov

Oxidative cleavage of the product from the resin, which simultaneously forms the double bond in the 2,5-dihydropyrrole ring and releases the final compound. nih.gov

This approach is highly amenable to creating a diverse library of compounds for applications in medicinal chemistry and drug discovery. nih.gov

Combinatorial Approaches for Dihydropyrrole Library Generation

Combinatorial chemistry has emerged as a powerful strategy for the rapid generation of large collections of structurally diverse molecules, known as libraries. core.ac.ukspringernature.com This approach is particularly valuable in drug discovery and materials science for identifying compounds with desired biological activities or properties. In the context of dihydropyrroles, combinatorial and diversity-oriented synthesis (DOS) methodologies enable the efficient construction of libraries of these important heterocyclic scaffolds. acs.orgnih.govupo.es

A versatile combinatorial approach for the synthesis of 2,5-dihydro-1H-pyrrole libraries has been developed utilizing a supported selenium resin. nih.gov This solid-phase synthesis strategy allows for the rapid assembly of a variety of dihydropyrrole derivatives through a sequence of reactions including electrophilic addition, dehydrohalogenation, and 1,3-dipolar cycloaddition. nih.gov The use of a solid support facilitates the purification process, as excess reagents and byproducts can be easily washed away, making it amenable to automation and high-throughput synthesis. springernature.com

Diversity-oriented synthesis (DOS) aims to populate chemical space with structurally diverse small molecules, which can serve as starting points for lead optimization in drug discovery. acs.org One such strategy involves the 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles to generate functionalized pyrrolidines and dihydropyrroles. acs.org The use of natural carbohydrate-derived solid acid catalysts in these reactions offers an environmentally friendly and cost-effective method for creating structural diversity. acs.org

Furthermore, libraries of 2,5-disubstituted pyrrole compounds have been constructed using a combination of solid- and solution-phase synthesis techniques. nih.gov A key step in one such reported library construction was the application of the Stetter reaction on a solid phase for carbon-carbon bond formation. nih.gov Another approach to generating pyrrole-based libraries involves the use of a 4-(2'-thienyl)-1H-pyrrole-2-carbaldehyde template in parallel solution-phase synthesis to create both amine and imine compound libraries. core.ac.uk These combinatorial strategies provide efficient access to a wide range of dihydropyrrole derivatives for biological screening and other applications. nih.govnih.gov

Table 1: Combinatorial Strategies for Dihydropyrrole Library Synthesis

StrategyKey ReactionsSupportLibrary TypeReference
Solid-Phase SynthesisElectrophilic addition, dehydrohalogenation, 1,3-dipolar cycloadditionSelenium Resin2,5-dihydro-1H-pyrroles nih.gov
Diversity-Oriented Synthesis1,3-Dipolar cycloaddition of azomethine ylidesCellulose Sulfuric AcidFunctionalized pyrrolidines acs.org
Solid/Solution-Phase SynthesisStetter reactionSolid-Phase2,5-disubstituted pyrroles nih.gov
Parallel Solution-Phase SynthesisReductive amination, imine formationSolution-PhaseAmine and imine libraries core.ac.uk

Stereoselective and Enantioselective Synthetic Routes

The synthesis of single enantiomers of chiral molecules is of paramount importance in modern organic chemistry and pharmaceutical development. uwindsor.ca Asymmetric synthesis aims to produce a chiral product from an achiral starting material in a way that favors the formation of one stereoisomer over others. uwindsor.cayoutube.com For this compound and its derivatives, which often contain one or more stereocenters, the development of stereoselective and enantioselective synthetic routes is crucial.

Enantioselective Cycloaddition of Pyrrole-2-methides

Enantioselective cycloaddition reactions represent a powerful tool for the construction of complex cyclic molecules with high stereocontrol. nih.govnih.govgrafiati.com The 1,3-dipolar cycloaddition of azomethine ylides, which can be considered as pyrrole-2-methide equivalents, with various dipolarophiles is a prominent method for synthesizing pyrrolidine (B122466) and dihydropyrrole scaffolds. nih.govnih.gov These reactions can generate multiple stereocenters in a single step with high regio- and stereoselectivity. nih.gov

A notable example is the organocatalytic, highly enantioselective [6+2]-cycloaddition of 2-methide-2H-pyrroles with aryl acetaldehydes. nih.govacs.orgresearchgate.net This process, catalyzed by a chiral BINOL-derived phosphoric acid, provides a direct route to densely substituted 2,3-dihydro-1H-pyrrolizin-3-ols with good yields and high enantio- and diastereoselectivity. nih.govacs.orgresearchgate.net The reaction proceeds through the in situ formation of a hydrogen-bonded, chiral 2-methide-2H-pyrrole intermediate. nih.govacs.orgresearchgate.net

Furthermore, asymmetric [3+2] cycloaddition reactions involving azomethine ylides have been extensively studied. nih.govrsc.orgrsc.org Chiral metal complexes, such as those derived from N,N'-dioxides and Y(OTf)₃, have been successfully employed to catalyze the three-component 1,3-dipolar cycloaddition of dihydroisoquinolines, bromoacetates, and α,β-unsaturated pyrazole (B372694) amides, affording hexahydropyrrolo-isoquinolines with excellent diastereo- and enantioselectivities. nih.gov Similarly, nickel(II)-bisoxazoline complexes can catalyze the formal [3+2] cycloaddition of N-tosylaziridines and aldehydes to produce 1,3-oxazolidines, which are structurally related to dihydropyrroles, with high diastereoselectivity and enantioselectivity. rsc.org

Application of Chiral Organocatalysts (e.g., BINOL-derived phosphoric acid)

Chiral organocatalysis has emerged as a major pillar of asymmetric synthesis, providing an alternative to metal-based catalysts and chiral auxiliaries. youtube.comcapes.gov.brnih.gov Among the various classes of organocatalysts, chiral Brønsted acids, particularly BINOL-derived phosphoric acids, have proven to be exceptionally versatile and effective for a wide range of enantioselective transformations. sigmaaldrich.compsu.edursc.org These catalysts operate through hydrogen bonding interactions to activate substrates and control the stereochemical outcome of the reaction. nih.govacs.org

The application of BINOL-derived phosphoric acids in the synthesis of dihydropyrrole derivatives is well-documented. nih.govacs.orgresearchgate.net For instance, they catalyze the enantioselective Friedel-Crafts alkylation of pyrroles with nitroalkenes, affording functionalized pyrroles in enantioenriched form. sigmaaldrich.com A microporous polymer network incorporating a BINOL-derived phosphoric acid has been shown to effectively catalyze the Friedel-Crafts alkylation of unprotected pyrrole with phenyl nitroolefin, yielding the product with high yield and enantioselectivity. researchgate.net

In addition to Friedel-Crafts reactions, these chiral phosphoric acids are instrumental in promoting enantioselective cycloadditions. As mentioned previously, they catalyze the [6+2]-cycloaddition of pyrrole-2-methides with aldehydes, leading to highly substituted pyrrolizine structures. nih.govacs.orgresearchgate.net The catalyst is believed to activate both the transient pyrrole-2-methide and the enol tautomer of the aldehyde through double hydrogen bonding, while the bulky substituents on the BINOL backbone provide effective shielding to direct the approach of the reactants. nih.govacs.org The choice of substituents at the 3,3' positions of the binaphthol ring is critical for achieving high stereoinduction. cam.ac.uk

Table 2: Enantioselective Reactions Catalyzed by BINOL-derived Phosphoric Acids

Reaction TypeSubstratesProductCatalyst LoadingEnantiomeric Excess (ee)Reference
[6+2]-Cycloaddition1H-pyrrol-2-yl carbinol, aryl acetaldehyde2,3-dihydro-1H-pyrrolizin-3-ol10 mol %up to >99% nih.govacs.org
Friedel-Crafts AlkylationIndoles/Pyrroles, NitroalkenesFunctionalized Indoles/Pyrroles1-5 mol %High sigmaaldrich.com
Aza-Ene-Type ReactionN-benzoylimines, enecarbamatesChiral amineslow loadingup to 99% psu.edu
Hetero-Diels-Alder ReactionGlyoxylate, DienesDihydropyransNot specifiedup to 99% psu.edu

Enzymatic Kinetic Resolution of Racemates

Enzymatic kinetic resolution is a powerful and widely used method for the separation of enantiomers from a racemic mixture. wikipedia.org This technique relies on the ability of enzymes, most commonly lipases, to selectively catalyze the transformation of one enantiomer at a much higher rate than the other, resulting in an enantioenriched sample of the unreacted enantiomer and the product. wikipedia.orgnih.gov

Kinetic resolution can be applied to the synthesis of chiral precursors for dihydropyrroles, such as chiral alcohols and amines. mdpi.commdpi.com Lipases are particularly effective for the resolution of racemic alcohols through enantioselective acylation (transesterification) or hydrolysis of the corresponding esters. nih.govnih.gov For example, the lipase (B570770) from Pseudomonas cepacia has been used for the resolution of a chiral amine precursor to the drug ivabradine (B130884). mdpi.com Similarly, various lipases have been screened for the hydrolysis of racemic Morita-Baylis-Hillman acetates and butyrates, which are functionalized alcohols, yielding enantiopure products with high enantiomeric excess. nih.gov

In a dynamic kinetic resolution (DKR), the less reactive enantiomer is continuously racemized in situ, allowing for the theoretical conversion of 100% of the starting material into a single enantiomer of the product. princeton.edu This approach has been successfully applied to the synthesis of chiral amines and alcohols. nih.govresearchgate.net For instance, the dynamic reductive kinetic resolution of α-amino-β-keto esters using engineered dehydrogenases can produce syn-amino alcohols with excellent diastereoselectivity and enantioselectivity, which can then be converted to chiral pyrrolidines. nih.gov While direct enzymatic resolution of this compound itself is not widely reported, the resolution of its precursors demonstrates the utility of this methodology in accessing enantiopure building blocks for its synthesis.

Table 3: Examples of Enzymatic Kinetic Resolution

EnzymeSubstrate TypeReaction TypeKey FindingsReference
Lipase from Candida antarctica (CALB)(R,S)-FlurbiprofenEsterificationHigh enantiomeric excess (89.6%) achieved. nih.gov
Lipase from Pseudomonas cepaciaRacemic amineAcylationResolution of ivabradine precursor with 99% ee. mdpi.com
Various Lipases (PCL, CAL-A, CAL-B)Morita-Baylis-Hillman acetates/butyratesHydrolysisEnantiopure products with >90% ee. nih.gov
Dehydrogenase (engineered)α-amino-β-keto estersDynamic Reductive Kinetic Resolutionsyn-amino alcohol with 99% de and 99% ee. nih.gov
Lipase from Candida rugosa1-(isopropylamine)-3-phenoxy-2-propanolTransesterificationProduct with 96.2% ee. mdpi.com

Chemical Reactivity and Transformations of 2 Methyl 2,5 Dihydro 1h Pyrrole Systems

Oxidation Reactions and Product Characterization

The oxidation of 2,5-dihydropyrrole systems serves as a fundamental method for the synthesis of aromatic pyrroles. The double bond within the dihydropyrrole ring makes it susceptible to dehydrogenation, leading to the formation of the corresponding pyrrole (B145914) derivative.

One effective method involves the use of chromium trioxide for the oxidation of polysubstituted 2,5-dihydropyrroles, yielding the corresponding pyrrole derivatives. organic-chemistry.org Another modern approach utilizes cerium(IV) oxide-supported gold (Au/CeO₂) nanoparticles as a catalyst for aerobic dehydrogenative aromatization, transforming cyclohexenone motifs and secondary amines into m-phenylenediamine (B132917) derivatives. acs.org This highlights the capacity of advanced catalytic systems to facilitate the aromatization of cyclic amines. acs.org

Furthermore, oxidative decarboxylation presents a pathway to substituted pyrroles. For instance, proline derivatives can be oxidized with reagents like [bis(trifluoroacetoxy)iodo]benzene (B57053) (BTIB) to produce tetrasubstituted pyrroles, although yields can be moderate (25-30%) due to competing reaction pathways. tandfonline.com The reaction of 2,5-di(2-thienyl)pyrroles with electrophiles like aldehydes and ketones can lead to formylation and acetylation at the β-position of the pyrrole ring. researchgate.net

The reactivity of related heterocyclic systems, such as 2-methylpyrrocoline, also provides insight. Nitration of 2-methylpyrrocoline with sulfuric acid at 0°C primarily yields the 1-nitro derivative, while nitrosation results in the 3-nitroso compound. surrey.ac.uk

Reduction Reactions and Product Characterization

Reduction of the 2,5-dihydropyrrole ring system typically leads to the formation of the corresponding saturated pyrrolidine (B122466) ring. This transformation is commonly achieved using standard reducing agents.

Research has demonstrated the effective reduction of dihydropyrroles to pyrrolidines using reagents such as diisobutylaluminium hydride (DIBAL-H) or sodium borohydride (B1222165) (NaBH₄) in the presence of acetic acid. nih.gov The classic reduction of pyrrole to pyrrolidine can also be accomplished using zinc and hydrochloric acid, though this method can be challenging to control. orgsyn.org

Substituents on the dihydropyrrole ring can also be selectively reduced. In a complex derivative of N-Boc-2,5-dihydro-1H-pyrrole, a trichloroethyl (Troc) ester group was successfully reduced to an alcohol using lithium borohydride in 82% yield. acs.org In a separate transformation, the olefinic double bond of a similar derivative was subjected to osmium tetroxide-catalyzed dihydroxylation to produce a diol in 77% yield as a single diastereomer, which was subsequently reduced to a triol with lithium borohydride. acs.org

Additionally, studies on related structures, like 2-methylpyrrocoline derivatives, show that an aceto group can be reduced to an ethyl group using a modified Clemmensen method. surrey.ac.uk The stability of these rings to reduction is also a key area of study, with 3,4-disubstituted 2,2,5,5-tetraethylpyrrolidine and pyrroline (B1223166) nitroxides showing high resistance to reduction by agents like ascorbate. mdpi.com

Nucleophilic Substitution Reactions

The 2-methyl-2,5-dihydro-1H-pyrrole ring, particularly when further substituted, can undergo nucleophilic substitution reactions. The reactivity is often dictated by the nature and position of activating groups on the ring or on side chains.

Amines, as a class of compounds, are inherently nucleophilic due to the lone pair of electrons on the nitrogen atom. This allows them to react with alkyl halides in nucleophilic substitution reactions to form alkylated amines. youtube.comyoutube.com However, this process can lead to a mixture of primary, secondary, and tertiary amines due to the increasing nucleophilicity of the alkylated products. youtube.com

In heterocyclic systems analogous to dihydropyrroles, nucleophilic aromatic substitution (SNAr) is a key reaction. For example, 2-methyl-3-nitropyridines readily react with thiolate anions, resulting in the substitution of the nitro group. researchgate.net This demonstrates that an electron-withdrawing group can activate a heterocyclic ring towards nucleophilic attack. researchgate.net Similarly, research on 2-bromomethyl-1,3-thiaselenole shows it undergoes nucleophilic substitution with 1,3-benzothiazole-2-thiol, proceeding through seleniranium intermediates. mdpi.com

These examples from related chemistries suggest that this compound derivatives, especially those with appropriate activating groups (e.g., nitro groups) or leaving groups on the methyl substituent (e.g., a halide), would be susceptible to nucleophilic attack at the ring or the side chain, respectively.

Derivatization Strategies

Introduction of Ester and Amide Moieties

The synthesis of ester and amide derivatives of the dihydropyrrole core is a common strategy for creating functionalized molecules. These reactions often involve the coupling of a carboxylic acid derivative with an alcohol or amine.

A straightforward method for forming pyrrole amides involves reacting a pyrrole carboxylic acid with a selected aniline (B41778). The carboxylic acid is typically converted to a more reactive intermediate, such as a mixed acid anhydride (B1165640), before reacting with the amine. google.com The synthesis of N-(2-hydroxyethyl)benzamides, which can serve as precursors to other heterocycles, can be achieved through the direct amidation of esters. nih.gov

Multicomponent reactions offer an efficient route to these derivatives. For instance, 2,5-dihydro-1H-pyrrole-2-carboxylates can be synthesized in a one-pot reaction of ethyl pyruvate (B1213749) and aniline derivatives under solvent- and catalyst-free conditions. researchgate.net Similarly, the condensation of amino acid esters with 2,5-dimethoxy-2,5-dihydrofuran (B146672) can yield 3-pyrrolin-2-one derivatives. tubitak.gov.tr

The following table summarizes a selection of synthesized ester and amide derivatives.

Starting MaterialsReagent/CatalystProductYieldReference
Ethyl pyruvate, Aniline derivativesNone (Solvent-free, 80°C)2,5-dihydro-1H-pyrrole-2-carboxylatesGood researchgate.net
2,5-Dimethoxy-2,5-dihydrofuran, Amino acid methyl estersWater (pH 1)3-Pyrrolin-2-one derivatives25-35% tubitak.gov.tr
Pyrrole carboxylic acid, AnilineAcid anhydride formationPyrrole carboxanilideNot specified google.com
Benzaldehyde, Aniline, Sodium diethyl oxalacetateCitric acid1,5-Diphenyl-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-one42% nih.gov

Formation of Substituted Pyrrole Derivatives

A primary focus of dihydropyrrole chemistry is its use as a building block for more complex, substituted pyrrole systems. This is often achieved through aromatization combined with substitution.

A highly effective method for derivatization is the dirhodium tetracarboxylate-catalyzed reaction of N-Boc-2,5-dihydro-1H-pyrrole with aryldiazoacetates. This reaction results in a highly selective C-H functionalization at the C2 position, adjacent to the nitrogen atom, yielding substituted dihydropyrroles with high diastereoselectivity (>20:1) and enantioselectivity (up to 97% ee). acs.orgacs.org Interestingly, reacting the same substrate with ethyl diazoacetate leads to cyclopropanation of the double bond instead of C-H functionalization. acs.orgacs.org

Tandem reactions provide another powerful route. A silver-mediated tandem amination/oxidation of a secondary amine-tethered alkyne can produce functionalized pyrroles in good yields. nih.gov Rhodium(I)-catalyzed hydroacylation of aldehydes with propargylic amines, followed by in-situ treatment with p-toluenesulfonic acid (p-TSA), triggers a dehydrative cyclization to furnish highly substituted pyrroles. nih.gov

The classic Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, remains a cornerstone for preparing N-substituted pyrroles and can be performed under mild, iron(III) chloride-catalyzed conditions in water. uctm.eduorganic-chemistry.org

The table below outlines several methods for synthesizing substituted pyrroles from dihydropyrrole precursors or related starting materials.

Reaction TypeCatalyst/ReagentSubstratesProduct TypeReference
C-H FunctionalizationRh₂(S-PTAD)₄N-Boc-2,5-dihydro-1H-pyrrole, AryldiazoacetatesC2-substituted dihydropyrroles acs.orgacs.org
Hydroacylation/CyclizationRhodium(I)/p-TSAAldehydes, Propargylic aminesSubstituted pyrroles nih.gov
Tandem Amination/OxidationSilver-mediatedSecondary amine-tethered alkynesFunctionalized pyrroles nih.gov
Paal-Knorr CondensationIron(III) chloride2,5-Dimethoxytetrahydrofuran (B146720), AminesN-substituted pyrroles organic-chemistry.org

Post-Modification of Hemi-Aminal Moieties

The formation and subsequent reaction of hemiaminal intermediates are crucial steps in several synthetic routes leading to pyrrole and dihydropyrrole derivatives. A hemiaminal is a functional group containing both a hydroxyl group and an amine attached to the same carbon atom. These intermediates are often transient and readily undergo further transformation.

The Paal-Knorr pyrrole synthesis provides a classic example. The mechanism involves the initial attack of a primary amine on one of the carbonyl groups of a 1,4-dicarbonyl compound to form a hemiaminal. uctm.edu This is followed by an intramolecular attack of the amine on the second carbonyl group, leading to a 2,5-dihydroxytetrahydropyrrole derivative, which is a cyclic bis-hemiaminal. This intermediate is then dehydrated under acidic conditions to yield the final aromatic pyrrole. uctm.edu

Similarly, the synthesis of N-substituted pyrroles from 2,5-dimethoxytetrahydrofuran and primary amines proceeds through the formation of a hemiaminal-like intermediate which then cyclizes and eliminates methanol (B129727) to form the pyrrole ring. tubitak.gov.tructm.eduorganic-chemistry.org In the synthesis of polysubstituted 3-hydroxy-3-pyrroline-2-ones, an intramolecular nucleophilic attack of a secondary amino group onto a carboxylate carbonyl carbon forms the heterocyclic ring, a process analogous to the cyclization of a hemiaminal precursor. nih.gov These examples underscore that the controlled formation and subsequent dehydration or cyclization of hemiaminal moieties are key strategic elements in the synthesis of diverse pyrrole-based structures.

Reactions with Specific Reagents

The reactivity of the 2,5-dihydropyrrole system is characterized by the interplay between the secondary amine and the carbon-carbon double bond. This structure allows for reactions at the nitrogen atom, addition to the double bond, and reactions involving the generation of nucleophilic or electrophilic centers, leading to a diverse range of chemical transformations.

Reaction with Hydroxylamine (B1172632)

The reaction of pyrrole-related structures with hydroxylamine can lead to several outcomes, primarily involving ring cleavage or the formation of N-hydroxyamino derivatives. For pyrrole and its derivatives, treatment with hydroxylamine hydrochloride can result in the opening of the heterocyclic ring. chempedia.info In an alkaline medium, this cleavage leads to the formation of the oxime of the corresponding succinic acid dialdehyde. chempedia.info

In systems analogous to 2,5-dihydropyrrole, the interaction with hydroxylamine is a key step in the synthesis of more complex heterocyclic structures. For instance, the synthesis of 2,5-dihydropyrrole formyl hydroxyamino derivatives has been reported as a pathway to novel peptide deformylase inhibitors. nih.gov This indicates that the dihydropyrrole nucleus can be functionalized with a hydroxyamino group, a transformation of significant interest in medicinal chemistry.

Furthermore, the reaction between N-substituted succinimides, which share the five-membered ring structure, and hydroxylamine demonstrates the susceptibility of the cyclic imide bond to nucleophilic attack by hydroxylamine. This reaction proceeds via the opening of the imide ring, resulting in the formation of N-hydroxybutanamide derivatives. mdpi.com This reaction is contingent on the pKa of the amine used for the initial imide synthesis being lower than the pKa of hydroxylamine. mdpi.com

Another relevant transformation involves the cascade reaction of haloaldehydes with hydroxylamine. rsc.org In this process, an intermediate oxime is formed, which then undergoes intramolecular cyclization to a nitrone. This cyclic nitrone can then participate in intermolecular cycloaddition reactions, highlighting the synthetic utility of the hydroxylamine moiety in constructing complex molecular architectures from simple precursors. rsc.org

Table 1: Representative Reactions of Pyrrole Analogues with Hydroxylamine

Starting Material Reagent Conditions Product Reference
Pyrrole Hydroxylamine Hydrochloride - Ring-opened oxime of succinic dialdehyde chempedia.info
N-Aryl Succinimide Hydroxylamine Polyphosphate ester N-Aryl-N'-hydroxybutanediamide mdpi.com
2,5-Dihydropyrrole derivative Formylating & Hydroxylamine reagents Multi-step synthesis 2,5-dihydropyrrole formyl hydroxyamino derivative nih.gov

Reactions Involving Maleic Anhydride Derivatives

Maleic anhydride and its derivatives are highly reactive dienophiles in Diels-Alder reactions due to the presence of two electron-withdrawing carbonyl groups. mnstate.eduorganicreactions.org They are also potent electrophiles for nucleophilic attack. While 2,5-dihydropyrrole itself is an alkene (a dienophile) and not a conjugated diene required for a standard Diels-Alder reaction, its secondary amine functionality dictates its reactivity towards maleic anhydride. researchgate.net

The reaction of a secondary amine, such as that in the 2,5-dihydropyrrole ring, with an acid anhydride like maleic anhydride typically involves the nucleophilic attack of the nitrogen atom on one of the carbonyl carbons of the anhydride. This leads to the opening of the anhydride ring to form a carboxylic acid-amide, known as a maleamic acid derivative. This type of reaction is well-documented for primary and secondary amines with maleic anhydride, yielding N-substituted maleamic acids, which can then be cyclized to the corresponding N-substituted maleimides upon heating. researchgate.net

Therefore, the expected reaction of this compound with maleic anhydride would result in the formation of 4-((2-methyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl)but-2-enoic acid.

In a related context, maleimide (B117702) derivatives, which are formed from maleic anhydride, are common dipolarophiles in cycloaddition reactions. For example, N-phenylmaleimide and N-methylmaleimide react in good yield with in situ generated nitrones to form isoxazolidine (B1194047) products. rsc.org This showcases the reactivity of the C=C bond in maleic anhydride derivatives towards 1,3-dipoles.

Table 2: General Reaction of Secondary Amines with Maleic Anhydride

Reactant 1 Reactant 2 Product Type

Intermolecular Aldol (B89426) Condensation in Analogous Systems

The 2,5-dihydropyrrole ring system is a cyclic enamine. Enamines are structural analogues of enolates and serve as potent carbon nucleophiles in a variety of reactions, including aldol-type additions. nih.govmasterorganicchemistry.com The Stork enamine reaction is a classic method that utilizes enamines, formed from ketones and secondary amines, to perform alkylation and acylation at the α-carbon. wikipedia.org This reactivity extends to additions to carbonyl compounds in what are effectively intermolecular aldol reactions. masterorganicchemistry.comjove.com

The mechanism involves the nucleophilic attack of the enamine's α-carbon onto the electrophilic carbonyl carbon of an aldehyde or ketone. nih.gov Subsequent hydrolysis of the resulting iminium ion intermediate yields the β-hydroxy carbonyl compound, the characteristic aldol addition product. wikipedia.org

A prominent example of this principle is seen in organocatalysis, particularly in proline-catalyzed aldol reactions. researchgate.netresearchgate.net Proline, a pyrrolidine derivative, catalyzes the direct aldol reaction between two carbonyl compounds. The accepted mechanism involves the formation of an enamine intermediate from the proline catalyst and one of the carbonyl substrates (the donor). This enamine then attacks the second carbonyl substrate (the acceptor) to form the C-C bond, followed by hydrolysis to release the product and regenerate the catalyst. researchgate.net These reactions can provide access to optically active tertiary alcohols flanked by two carbonyl groups. researchgate.net

Thus, in an analogous system, this compound can act as the enamine nucleophile, reacting with an aldehyde or ketone in an intermolecular aldol-type condensation to form a new carbon-carbon bond.

Table 3: Intermolecular Aldol Reaction via Enamine Intermediate

Nucleophile (Donor Precursor) Electrophile (Acceptor) Catalyst/Conditions Key Intermediate Product Type Reference
Ketone Aldehyde Proline (or derivative) Enamine β-Hydroxy Ketone researchgate.net
1,2-Diketone Ketone Proline derivative Enamine 2-Hydroxy-1,4-diketone researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-methyl-2,5-dihydro-1H-pyrrole, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer: A representative synthesis involves reacting halogenated precursors (e.g., 3-bromo-2,2-dimethylpyrrolidine) with NaH in DMSO at 130°C, followed by extraction and purification via column chromatography, yielding up to 88% . Optimization includes adjusting reaction time, temperature, and stoichiometry of reagents. Base-assisted cyclization of α-keto esters or diketones with ammonia derivatives (e.g., Paal-Knorr synthesis) is another route, requiring careful control of pH and solvent polarity to minimize side products .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

  • Methodological Answer:

  • ¹H/¹³C NMR: Key signals include the deshielded protons adjacent to the nitrogen atom (δ ~5.5–6.0 ppm for dihydro-pyrrole protons) and methyl group resonances (δ ~1.2–1.5 ppm) .
  • IR Spectroscopy: Stretching vibrations for C-N (1250–1350 cm⁻¹) and C=C (1600–1650 cm⁻¹) confirm ring structure .
  • Mass Spectrometry: Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns validate molecular weight and substituents .

Q. What are the typical challenges encountered in the purification of this compound, and how can they be mitigated?

  • Methodological Answer: Challenges include low volatility (hindering distillation) and polarity overlap with byproducts. Solutions involve silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/benzene mixtures . For volatile impurities, preparative GC or HPLC may be employed .

Advanced Research Questions

Q. How can computational methods like DFT assist in understanding the reaction mechanisms involving this compound?

  • Methodological Answer: Density Functional Theory (DFT) calculates transition-state geometries and activation energies for cyclization or substitution reactions. For example, in Paal-Knorr synthesis, DFT identifies nucleophilic addition intermediates (e.g., imine/enamine) and validates reaction pathways observed via in-situ FTIR . Software like Gaussian or ORCA is used, with basis sets (e.g., B3LYP/6-31G*) optimized for nitrogen-containing heterocycles .

Q. What strategies are recommended for resolving contradictions between experimental data and theoretical models in structural analysis?

  • Methodological Answer:

  • X-ray Crystallography: Use SHELX or WinGX for structure refinement, especially for resolving anisotropic displacement ellipsoids in dihydro-pyrrole derivatives .
  • Hydrogen Bonding Analysis: Apply graph set analysis (e.g., Etter’s rules) to classify hydrogen-bonding motifs and reconcile packing patterns with computational predictions .
  • Multivariate Statistics: Employ chemometric models (e.g., K-means clustering) to deconvolute overlapping spectral or chromatographic data .

Q. How do substituents on the pyrrole ring influence electronic properties and reactivity, and what analytical approaches validate these effects?

  • Methodological Answer: Electron-donating groups (e.g., methyl) increase ring aromaticity, observed via NMR chemical shift upfield trends and reduced reactivity toward electrophiles. Substituent effects are quantified using Hammett constants (σ) or Natural Bond Orbital (NBO) analysis. Electrochemical methods (e.g., cyclic voltammetry) measure redox potentials, while UV-Vis spectroscopy tracks conjugation changes .

Q. What are the key considerations in designing experiments to study hydrogen bonding patterns in crystal structures of dihydro-pyrrole derivatives?

  • Methodological Answer:

  • Crystallization Solvents: Use polar aprotic solvents (e.g., DMSO) to promote hydrogen bond formation .
  • Temperature Control: Slow cooling rates (0.1–0.5°C/min) enhance crystal quality for diffraction studies .
  • Software Tools: Mercury (CCDC) or CrystalExplorer visualizes hydrogen-bonding networks and quantifies interaction energies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.